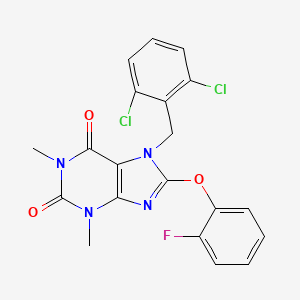![molecular formula C22H19NO5S B14946244 methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate](/img/structure/B14946244.png)
methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is a complex organic compound characterized by the presence of a fluorenyl group, a sulfonyl group, and a phenoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorenyl Sulfonyl Chloride: This step involves the reaction of fluorenyl with chlorosulfonic acid to form fluorenyl sulfonyl chloride.
Amination Reaction: The fluorenyl sulfonyl chloride is then reacted with 4-aminophenol to form 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol.
Esterification: Finally, the 4-[(9H-fluoren-2-ylsulfonyl)amino]phenol is esterified with methyl chloroacetate to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Products may include fluorenone derivatives.
Reduction: Products may include sulfoxides or sulfides.
Substitution: Products depend on the nucleophile used but may include various substituted phenoxyacetates.
Wissenschaftliche Forschungsanwendungen
Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The fluorenyl group can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins.
Vergleich Mit ähnlichen Verbindungen
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]benzoate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenylacetate}
- Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]butanoate}
Comparison: Methyl {4-[(9H-fluoren-2-ylsulfonyl)amino]phenoxy}acetate is unique due to the presence of the phenoxyacetate moiety, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different solubility, stability, and binding properties, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C22H19NO5S |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
methyl 2-[4-(9H-fluoren-2-ylsulfonylamino)phenoxy]acetate |
InChI |
InChI=1S/C22H19NO5S/c1-27-22(24)14-28-18-8-6-17(7-9-18)23-29(25,26)19-10-11-21-16(13-19)12-15-4-2-3-5-20(15)21/h2-11,13,23H,12,14H2,1H3 |
InChI-Schlüssel |
FGQSJGRRLOJSFE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{7-[(4-bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-chlorobenzamide](/img/structure/B14946164.png)
![Ethyl {2-[4-(cyclopropylsulfamoyl)phenyl]ethyl}carbamate](/img/structure/B14946176.png)
![(5Z)-2-imino-5-{[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14946181.png)
![ethyl 6-[4-(methoxycarbonyl)phenyl]-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B14946193.png)

![4-{4-[(2-chloro-4,5-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B14946204.png)
![4-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-1H-tetrazol-1-yl]phenol](/img/structure/B14946219.png)
![N,N-Dimethyl-N-{7-phenyl-2-[2-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidin-4-YL}amine](/img/structure/B14946222.png)
![ethyl (2E)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]but-2-enoate](/img/structure/B14946230.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14946232.png)


![N-(2-{3-[(2,6-dichlorobenzyl)oxy]quinoxalin-2-yl}phenyl)acetamide](/img/structure/B14946240.png)
![4-bromophenyl 1-[(4-fluorophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B14946245.png)
